Introduction: The Quinazolinedione Core and the Significance of the 5-Chloro Substituent
Introduction: The Quinazolinedione Core and the Significance of the 5-Chloro Substituent
An In-depth Technical Guide to the Chemical Properties of 5-Chloroquinazoline-2,4-diol
The quinazoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous bioactive molecules with a vast range of therapeutic applications, including anticancer, antibacterial, and anti-inflammatory agents.[1][2] Within this class, the quinazoline-2,4(1H,3H)-dione substructure is of particular importance, serving as a cornerstone for drugs like the diabetic neuropathy agent Zenarestat and as a template for potent enzyme inhibitors.[3][4]
This guide focuses on a specific, yet important, derivative: 5-Chloroquinazoline-2,4-diol , also known by its more stable and systematically correct name, 5-chloro-1H-quinazoline-2,4-dione . The introduction of a chlorine atom at the C5 position of the benzene ring significantly influences the molecule's electronic properties, lipophilicity, and steric profile. This, in turn, modulates its reactivity and potential interactions with biological targets, making it a valuable building block in the synthesis of targeted therapeutic agents.[5]
This document provides a comprehensive overview of the chemical properties of 5-chloroquinazoline-2,4-dione, detailing its synthesis, structural characteristics, reactivity, and potential applications from a senior application scientist's perspective. The causality behind experimental choices and the principles of its chemical behavior are emphasized to provide actionable insights for laboratory professionals.
Core Physicochemical and Structural Properties
5-Chloroquinazoline-2,4-dione is a heterocyclic compound that exists predominantly in the diketo tautomeric form. Its fundamental properties are summarized below.
| Property | Value | Source |
| CAS Number | 78754-81-1 | [6][7] |
| Molecular Formula | C₈H₅ClN₂O₂ | [6][7] |
| Molecular Weight | 196.59 g/mol | [6] |
| IUPAC Name | 5-chloro-1H-quinazoline-2,4-dione | [6] |
| Synonyms | 5-Chloroquinazoline-2,4-diol, 5-chloroquinazoline-2,4(1H,3H)-dione | [6] |
| Purity | Typically ≥98% (Commercially available) | [7] |
| XLogP3 | 1.1 | [6] |
| PSA (Polar Surface Area) | 58.2 Ų | [6] |
| Hydrogen Bond Donors | 2 | [6] |
| Hydrogen Bond Acceptors | 2 | [6] |
Synthesis and Mechanistic Insights
The synthesis of 5-chloroquinazoline-2,4-dione is a multi-step process that begins with a suitable precursor for the substituted benzene ring, followed by the construction of the pyrimidinedione ring. The most logical and common pathway proceeds via the key intermediate, 2-amino-6-chlorobenzoic acid.
Synthesis of Precursor: 2-Amino-6-chlorobenzoic Acid
The strategic placement of the amino and carboxyl groups ortho to each other is critical for the subsequent cyclization. A common laboratory-scale synthesis starts from 2-chloro-6-nitrobenzoic acid.
Caption: Synthesis of the key precursor, 2-amino-6-chlorobenzoic acid.
Experimental Protocol: Reduction of 2-Chloro-6-nitrobenzoic acid
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Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 2-chloro-6-nitrobenzoic acid in a suitable solvent mixture, such as ethanol and water.
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Reduction: Add a reducing agent, such as iron powder, followed by a catalytic amount of hydrochloric acid.
-
Reaction: Heat the mixture to reflux. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Workup: After cooling, filter the reaction mixture to remove the iron salts. The filtrate is then concentrated under reduced pressure.
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Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield 2-amino-6-chlorobenzoic acid as a solid.
Causality: The choice of a mild reducing agent like iron in acidic medium is cost-effective and efficient for the selective reduction of the aromatic nitro group without affecting the carboxylic acid or the chloro substituent.
Cyclization to 5-Chloroquinazoline-2,4-dione
The formation of the quinazolinedione ring is typically achieved by reacting the anthranilic acid derivative with a carbonyl source, such as urea or potassium cyanate. The reaction with potassium cyanate followed by cyclization is an eco-efficient method that can be performed in water.[8]
Caption: General synthetic pathway to quinazoline-2,4-diones.
Experimental Protocol: One-Pot Synthesis from 2-Amino-6-chlorobenzoic Acid [8]
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Urea Formation: Dissolve 2-amino-6-chlorobenzoic acid in water. Add an aqueous solution of potassium cyanate (KOCN) dropwise while stirring at room temperature. The reaction forms the corresponding urea derivative in situ.
-
Cyclization: After the formation of the urea intermediate is complete (monitored by TLC), add a base such as sodium hydroxide (NaOH) to the mixture to induce cyclization.
-
Precipitation: Upon completion of the cyclization, acidify the reaction mixture with hydrochloric acid (HCl). The desired product, being poorly soluble in acidic water, will precipitate out.
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Isolation: Collect the solid product by filtration, wash thoroughly with water to remove any inorganic salts, and dry under vacuum to yield 5-chloro-1H-quinazoline-2,4-dione.
Self-Validating System: This protocol is robust as the product's insolubility in the final acidic medium provides a simple yet effective purification step, driving the reaction to completion and simplifying isolation.
Spectroscopic Characterization
¹H NMR Spectroscopy
The ¹H NMR spectrum in a solvent like DMSO-d₆ is expected to show distinct signals for the two amide protons (N1-H and N3-H) and the three aromatic protons.
| Expected Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| N1-H, N3-H | ~11.0 - 11.5 | Broad singlet | - | Two exchangeable protons. Their chemical shift is concentration and temperature dependent. |
| H-6 | ~7.1 - 7.3 | Doublet | ~8.0 | Coupled to H-7. |
| H-7 | ~7.6 - 7.8 | Triplet | ~8.0 | Coupled to both H-6 and H-8. Expected to be the most complex signal. |
| H-8 | ~7.0 - 7.2 | Doublet | ~8.0 | Coupled to H-7. |
Rationale: The electron-withdrawing nature of the C5-Cl and the two carbonyl groups will deshield the aromatic protons. The expected splitting pattern follows standard ortho-coupling rules for a 1,2,3-trisubstituted benzene ring system. The data for the 6-chloro isomer shows aromatic protons in the 7.18-7.81 ppm range.[3]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will be characterized by two signals in the carbonyl region and six signals for the aromatic carbons.
| Expected Carbon Assignment | Chemical Shift (δ, ppm) | Notes |
| C=O (C2, C4) | ~150 and ~162 | Two distinct carbonyl signals. Based on 6-chloro isomer data (150.0 and 161.8 ppm).[3] |
| C-Cl (C5) | ~115 - 120 | Carbon directly attached to chlorine. |
| Aromatic CH (C6, C7, C8) | ~115 - 136 | Three signals for protonated aromatic carbons. |
| Quaternary Carbons (C4a, C8a) | ~117 and ~140 | Two signals for the bridgehead carbons. |
Mass Spectrometry
Under Electron Ionization (EI), the mass spectrum is expected to show a prominent molecular ion peak.
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Molecular Ion (M⁺): A characteristic isotopic cluster for one chlorine atom will be observed at m/z 196 (for ³⁵Cl) and m/z 198 (for ³⁷Cl) in an approximate 3:1 ratio, which is a definitive indicator of the compound's identity.
-
Fragmentation: Key fragmentation pathways would likely involve the loss of isocyanic acid (HNCO) and carbon monoxide (CO) from the pyrimidinedione ring.
Reactivity and Tautomerism
Keto-Enol Tautomerism
Although named as a "-diol," the compound overwhelmingly exists in the more stable quinazoline-2,4(1H,3H)-dione form due to the aromaticity of the benzene ring and the stability of the amide functionalities. The diol tautomer is significantly less favored.
Caption: Keto-enol tautomerism of 5-chloroquinazoline-2,4-dione.
Reactivity of the Quinazolinedione Core
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N-Alkylation/Arylation: The amide protons at the N1 and N3 positions are acidic and can be deprotonated with a suitable base (e.g., K₂CO₃, NaH) and subsequently alkylated or arylated. This is a common strategy for introducing diverse substituents to modulate the molecule's properties.[9]
-
Chlorination: The hydroxyl groups in the diol tautomer can be conceptually replaced by chlorine atoms using reagents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). This reaction would convert the dione into the highly reactive intermediate, 2,4,5-trichloroquinazoline , a versatile precursor for further nucleophilic substitutions.
-
Reactivity of the 5-Chloro Group: The chlorine atom at the C5 position is on an aromatic ring and is generally unreactive towards standard nucleophilic aromatic substitution (SₙAr) conditions unless activated by strongly electron-withdrawing groups or under harsh, metal-catalyzed conditions. Its primary role is electronic, withdrawing electron density from the benzene ring.
Applications in Research and Drug Discovery
While specific biological data for 5-chloroquinazoline-2,4-dione is sparse in the literature, its value lies in its role as a synthetic intermediate. The quinazolinedione scaffold is a known inhibitor of various enzymes, and the 5-chloro derivative serves as a starting point for building more complex molecules.
-
Scaffold for Kinase Inhibitors: The quinazoline core is famous for its use in developing Epidermal Growth Factor Receptor (EGFR) kinase inhibitors for cancer therapy. The 5-chloro position can be used to explore steric and electronic interactions within the ATP-binding pocket of kinases.[5]
-
PARP Inhibitors: Quinazoline-2,4-dione derivatives have been investigated as inhibitors of Poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair, making them targets for oncology research.[10]
-
Ion Channel Modulators: Recent patents have described quinazoline-2,4-dione derivatives as modulators of TRPC5 ion channels, indicating potential applications in neuropsychiatric and neurodegenerative disorders.
The synthetic workflow utilizing this compound would involve its initial synthesis, followed by derivatization at the N1, N3, or (after conversion to the dichloro intermediate) C2 and C4 positions to generate a library of compounds for screening.
Caption: Role of 5-chloroquinazoline-2,4-dione in a typical drug discovery workflow.
References
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- 4. calpaclab.com [calpaclab.com]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
- 6. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
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